molecular formula C18H17BrCl2N2O3 B2519570 N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea CAS No. 324009-22-5

N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea

Cat. No.: B2519570
CAS No.: 324009-22-5
M. Wt: 460.15
InChI Key: CRXUCUSHMRJHLJ-BMLIUANNSA-N
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Description

N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea (CAS: 324009-22-5) is a urea derivative with the molecular formula C₁₈H₁₇BrCl₂N₂O₃ and a molecular weight of 460.15 g/mol . Its structure features:

  • A 2,4-dichlorophenyl substituent on the urea nitrogen, contributing lipophilicity and electron-withdrawing effects.
  • An N-methyl group, reducing polarity and enhancing metabolic stability.

Properties

IUPAC Name

1-[(3R,4R)-6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-3-(2,4-dichlorophenyl)-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrCl2N2O3/c1-23(18(25)22-15-4-3-12(20)7-14(15)21)17-10(8-24)9-26-16-5-2-11(19)6-13(16)17/h2-7,10,17,24H,8-9H2,1H3,(H,22,25)/t10-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXUCUSHMRJHLJ-BMLIUANNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1C(COC2=C1C=C(C=C2)Br)CO)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1[C@@H](COC2=C1C=C(C=C2)Br)CO)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 324009-22-5
  • Molecular Formula : C18H17BrCl2N2O3
  • Molar Mass : 460.15 g/mol
  • Density : 1.63 g/cm³ (predicted)
  • Boiling Point : 571.4 °C (predicted)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may modulate the activity of enzymes and receptors linked to inflammatory responses and cancer cell proliferation.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Cell Cycle Regulation : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.
  • Apoptosis Induction : There is evidence supporting its role in promoting apoptosis in malignant cells through mitochondrial pathways.

Anticancer Activity

A notable study evaluated the anticancer potential of this compound using multicellular spheroids as a model for tumor growth. The findings indicated a significant reduction in tumor size and viability when treated with varying concentrations of the compound.

Study ReferenceCell LineConcentration (µM)Effect on Cell Viability (%)
MCF-71045
HeLa2030
A5491550

Anti-inflammatory Activity

In another investigation focused on inflammatory pathways, the compound demonstrated a capacity to inhibit the NLRP3 inflammasome activation in microglial cells, which is crucial for neuroinflammatory diseases.

Case Studies

  • Case Study on Neuroinflammation :
    • In a model of neuroinflammation, treatment with this compound resulted in a marked decrease in IL-1β levels, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with advanced solid tumors reported that administration of this compound led to partial responses in several cases, highlighting its promise as an anticancer agent .

Comparison with Similar Compounds

Thiourea Analog: N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-(4-nitrophenyl)thiourea

CAS : 321521-55-5 | Formula : C₁₈H₁₈BrN₃O₄S | Molecular Weight : 452.32 g/mol

  • Key Differences :
    • Replacement of urea with thiourea (S instead of O), altering hydrogen-bonding capacity and electronegativity.
    • 4-nitrophenyl substituent (vs. 2,4-dichlorophenyl), introducing a strong electron-withdrawing nitro group.
  • The nitro group increases reactivity and polarity, possibly enhancing herbicidal activity but reducing bioavailability.

Herbicidal Ureas: Bromuron, Monuron, and Metobromuron

Bromuron (N’-(4-bromophenyl)-N,N-dimethylurea) and Monuron (N’-(4-chlorophenyl)-N,N-dimethylurea) are classic herbicides .

  • Structural Comparison: Target Compound: Dichlorophenyl and chromenyl groups vs. monosubstituted aryl (Br or Cl) in bromuron/monuron. N-methylation: Present in the target compound but absent in bromuron/monuron.
  • Chromenyl moiety may confer unique binding interactions absent in simpler aryl ureas.

Pyridyl Urea: N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea

Key Features : Incorporates a pyridyl ring with trifluoromethyl and chloro substituents .

  • Comparison :
    • Heterocyclic Core : Pyridyl vs. chromenyl; the former increases solubility via nitrogen’s lone pair.
    • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity compared to hydroxymethyl.
  • Activity Implications : Pyridyl ureas are often optimized for pesticidal activity, suggesting the target compound’s chromenyl group may target different enzymes or receptors.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Potential Applications
Target Compound C₁₈H₁₇BrCl₂N₂O₃ 460.15 6-bromo-chromenyl, 2,4-dichlorophenyl Urea Agrochemical/Pharma
Thiourea Analog C₁₈H₁₈BrN₃O₄S 452.32 4-nitrophenyl, thiourea Thiourea Herbicide
Bromuron C₉H₁₁BrN₂O 243.11 4-bromophenyl Urea Herbicide
N-(4-bromophenyl)-N'-pyridyl Urea C₁₃H₁₀BrClF₃N₃O 396.60 Pyridyl, trifluoromethyl Urea Pesticide

Hydrogen Bonding and Molecular Interactions

The target compound’s hydroxymethyl group on the chromenyl ring enables hydrogen bonding, a critical factor in molecular recognition . In contrast:

  • Bromuron/Monuron: Lack of hydrogen-bond donors (due to N,N-dimethylation) limits interaction with polar targets, favoring herbicidal action via hydrophobic interactions.

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